Cas no 96866-41-0 (1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol)

1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthalenol, 1-amino-1,2,3,4-tetrahydro-1-methyl-
- 1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol
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1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40003990-2.5g |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |
96866-41-0 | 95% | 2.5g |
$2384.0 | 2023-10-28 | |
Enamine | BBV-40003990-5.0g |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |
96866-41-0 | 95% | 5.0g |
$3018.0 | 2022-11-30 | |
Enamine | BBV-40003990-1.0g |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |
96866-41-0 | 95% | 1.0g |
$1150.0 | 2022-11-30 | |
Enamine | BBV-40003990-10.0g |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |
96866-41-0 | 95% | 10.0g |
$3795.0 | 2022-11-30 | |
Enamine | BBV-40003990-1g |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |
96866-41-0 | 95% | 1g |
$1150.0 | 2023-10-28 | |
Enamine | BBV-40003990-5g |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |
96866-41-0 | 95% | 5g |
$3018.0 | 2023-10-28 | |
Enamine | BBV-40003990-10g |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |
96866-41-0 | 95% | 10g |
$3795.0 | 2023-10-28 |
1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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3. Back matter
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on 1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol
Comprehensive Analysis of 1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 96866-41-0): Properties, Applications, and Research Insights
The compound 1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 96866-41-0) is a structurally unique organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a tetrahydronaphthalene core with both amino and hydroxyl functional groups, making it a versatile intermediate for synthetic applications. Researchers are particularly interested in its potential role as a chiral building block for drug discovery, given its stereochemical complexity and bioactive potential.
In recent years, the demand for specialty chemicals like 1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol has surged due to advancements in targeted drug delivery systems and precision medicine. This compound’s ability to interact with central nervous system (CNS) receptors has sparked investigations into its utility for neurological therapeutics. Notably, its structural similarity to tetralin derivatives—a class known for modulating neurotransmitter activity—positions it as a candidate for neuroprotective agent development.
From a synthetic chemistry perspective, the CAS No. 96866-41-0 compound offers intriguing challenges and opportunities. Its stereoselective synthesis is a focal point for organic chemists, especially in achieving high enantiomeric purity for pharmaceutical applications. Recent publications highlight innovative catalytic asymmetric methods to optimize its production, addressing growing industry needs for cost-effective and sustainable synthesis routes. These efforts align with the broader green chemistry movement, emphasizing reduced waste and energy efficiency.
The physicochemical properties of 1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol further underscore its versatility. With moderate solubility in polar solvents and stability under controlled conditions, it is amenable to various formulation strategies. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to characterize its purity and confirm structural integrity, ensuring compliance with Good Manufacturing Practices (GMP) standards.
Beyond pharmaceuticals, this compound has exploratory applications in material science. Its aromatic backbone and functional groups make it a potential monomer for designing advanced polymers with tailored thermal or mechanical properties. Researchers are also examining its role in catalysis, where its amino-alcohol motif could serve as a ligand for metal complexes in asymmetric transformations.
As the scientific community prioritizes AI-driven drug discovery and computational chemistry, compounds like 1-amino-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol are increasingly modeled in silico to predict biological activity and optimize molecular interactions. This trend reflects a broader shift toward data-driven research, accelerating the identification of novel therapeutic candidates.
In summary, CAS No. 96866-41-0 represents a compelling case study at the intersection of medicinal chemistry, synthetic methodology, and applied science. Its multifaceted applications—from CNS drug development to sustainable catalysis—highlight its relevance in addressing contemporary scientific and industrial challenges. Ongoing research will likely uncover further innovations, solidifying its place in the fine chemicals landscape.
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